9-(Chlorodiphenylsilyl)-9H-fluorene
Description
Overview of Fluorene (B118485) Derivatives in Contemporary Organic and Materials Science
Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in the development of advanced materials and pharmaceuticals. researchgate.net The rigid, planar structure of the fluorene core, coupled with its aromaticity, imparts desirable electronic and photophysical properties. ogc.co.jp This has led to their widespread use in the creation of polymers for organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. ogc.co.jpresearchgate.net The 9-position of the fluorene ring is particularly reactive, allowing for a wide range of chemical modifications and the synthesis of diverse functional molecules. researchgate.net These derivatives have found applications as antitumor agents, lubricating materials, and thermosetting plastics. researchgate.netnih.gov The three-dimensional "cardo" structure of some fluorene derivatives, rich in aromatic rings, provides high refractive indices and heat resistance, making them suitable for optical plastics and digital camera lenses. ogc.co.jp
The Role and Significance of Organosilicon Compounds in Modern Chemistry
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are integral to numerous aspects of modern life and chemical synthesis. cfsilicones.com The unique properties of the Si-C bond, such as thermal stability and hydrophobicity, make these compounds highly versatile. cfsilicones.com They are extensively used as synthetic intermediates, protecting groups for functional groups, and as building blocks for materials like silicones, which are used in sealants, adhesives, and coatings. researchgate.netchemicalbook.comencyclopedia.pub The ability of silicon to form stable single bonds, in contrast to carbon's ability to form double and triple bonds, leads to the formation of unique structures like silanes and siloxanes. cfsilicones.com In organic synthesis, organosilicon compounds can act as reducing agents and are key reagents in reactions like the Peterson olefination. chemicalbook.com Their applications extend to electronics, pharmaceuticals, and even agriculture. cfsilicones.comencyclopedia.pub
Defining the Position of 9-(Chlorodiphenylsilyl)-9H-fluorene within Fluorene and Organosilicon Chemistry
This compound occupies a strategic position at the intersection of fluorene and organosilicon chemistry. It combines the rigid, photoactive fluorene moiety with a reactive chlorodiphenylsilyl group. This structure makes it a valuable intermediate for the synthesis of more complex functional molecules. The presence of the chlorosilyl group allows for facile reactions with a variety of nucleophiles, enabling the introduction of the fluorenyl-diphenylsilyl unit into larger molecular architectures. This is particularly useful in the design of materials for optoelectronics and as a bulky, sterically demanding protecting group in organic synthesis. The compound serves as a bridge, allowing chemists to leverage the desirable properties of both fluorene and organosilicon chemistry in a single molecule.
Academic Research Objectives and Scope for this compound Investigations
Academic research focused on this compound and related silylated fluorenes is driven by several key objectives. A primary goal is the development of novel synthetic methodologies to access these compounds and their derivatives with high efficiency and selectivity. researchgate.net Researchers are also keenly interested in elucidating the fundamental photophysical and electronic properties of these molecules to better understand how the interaction between the fluorene core and the silicon atom influences their behavior. A significant area of investigation is their application in materials science, particularly in the design of new materials for organic electronics. Furthermore, the reactivity of the Si-Cl bond is explored to develop new synthetic transformations and to utilize these compounds as precursors for catalysts or advanced polymers. The overarching aim is to expand the toolbox of synthetic chemists and materials scientists, providing new molecular structures with tailored properties for a range of applications.
Structure
3D Structure
Properties
IUPAC Name |
chloro-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYDSKYNFIMLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376709 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-53-8 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 9 Chlorodiphenylsilyl 9h Fluorene
Reactivity of the Silicon-Chlorine Bond
The silicon-chlorine (Si-Cl) bond in 9-(Chlorodiphenylsilyl)-9H-fluorene is the primary site of reactivity for nucleophilic attack. The high polarity of this bond, with a partial positive charge on the silicon atom and a partial negative charge on the chlorine atom, makes the silicon center highly susceptible to reaction with a wide range of nucleophiles.
Exploration of Nucleophilic Displacement Reactions at the Silicon Center
The Si-Cl bond readily undergoes nucleophilic displacement reactions, a cornerstone of organosilicon chemistry. These reactions typically proceed via a nucleophilic substitution mechanism at the silicon atom. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of nucleophilic substitution at silicon provide a framework for understanding its reactivity. The reaction is believed to proceed through the formation of a five-coordinate silicon intermediate, which is a slow, rate-determining step. rsc.org
A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse array of fluorenyl-substituted silanes. For instance, the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, allows for the introduction of new carbon-silicon bonds. Similarly, alkoxides can be used to synthesize the corresponding alkoxy derivatives. The synthesis of related α-(9-fluorenyl)-ω-(dimethylchlorosilyl) derivatives has been achieved through the hydrosilylation of α-(9-fluorenyl)-ω-alkenes with dimethylchlorosilane. researchgate.net
The table below illustrates potential nucleophilic displacement reactions at the silicon center of this compound, based on established reactivity patterns of chlorosilanes.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 9-(Ethoxydiphenylsilyl)-9H-fluorene |
| Organolithium (R'Li) | Phenyllithium (PhLi) | 9-(Triphenylsilyl)-9H-fluorene |
| Grignard Reagent (R'MgX) | Methylmagnesium Bromide (MeMgBr) | 9-(Methyldiphenylsilyl)-9H-fluorene |
| Amide (R₂N⁻) | Lithium Diisopropylamide (LDA) | 9-(Diisopropylaminodiphenylsilyl)-9H-fluorene |
Studies on Hydrolytic Reactivity and Silicon-Oxygen Bond Formation
The Si-Cl bond in chlorosilanes is highly susceptible to hydrolysis, a reaction that leads to the formation of silanols (Si-OH) and subsequently siloxanes (Si-O-Si). elkem.comsilicones.eu The hydrolysis of this compound is expected to follow this general pattern, yielding 9-fluorenyl-diphenylsilanol in the initial step. This silanol (B1196071) can then undergo condensation with another molecule of silanol or with the starting chlorosilane to form a disiloxane.
Reactivity at the Fluorene (B118485) C9 Position
The C9 position of the fluorene ring in this compound exhibits its own distinct reactivity, primarily centered around the acidity of the C9-H proton.
Investigations into the Acidity and Deprotonation to Fluorenyl Anion
The hydrogen atom at the C9 position of the fluorene moiety is acidic due to the ability of the resulting conjugate base, the fluorenyl anion, to delocalize the negative charge over the aromatic system. researchgate.net The pKa of fluorene itself is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). researchgate.netorganicchemistrydata.org The introduction of the electron-withdrawing chlorodiphenylsilyl group at the C9 position is expected to increase the acidity of the remaining C9-H proton, although a specific pKa value for this compound is not widely reported. DFT calculations on related fluorene derivatives have been used to predict their acidities. researchgate.net
Deprotonation of this compound with a strong base, such as an organolithium reagent or a strong alkoxide, would generate the corresponding 9-silyl-substituted fluorenyl anion. This anion is a powerful nucleophile.
Reactions with Electrophiles and Nucleophiles at the C9 Position
The deprotonated form of this compound, the 9-(chlorodiphenylsilyl)fluorenyl anion, can react with a variety of electrophiles. For example, reaction with alkyl halides would lead to the formation of 9-alkyl-9-(chlorodiphenylsilyl)-9H-fluorene derivatives. amazonaws.com This provides a synthetic route to further functionalize the fluorene core. The synthesis of related 9,9-dialkylfluorene derivatives has been reported, highlighting the utility of this approach. nih.gov
Direct reaction of this compound with nucleophiles at the C9 position is less common, as the C9 carbon is not electrophilic. However, reactions involving the fluorenyl cation, which can be generated from precursors like 9-fluorenol derivatives under acidic conditions, can lead to the addition of nucleophiles at the C9 position. thieme-connect.de
Kinetic and Thermodynamic Aspects of Reactivity Pathways
The reactivity of this compound can be influenced by kinetic and thermodynamic factors, leading to different product distributions under different reaction conditions. For instance, in nucleophilic substitution reactions at the silicon center, the choice of solvent, temperature, and the nature of the nucleophile can affect the reaction rate and the stability of the products. Kinetic studies on the racemization of chlorosilanes have provided insights into the formation of intermediates. rsc.org
Similarly, the deprotonation of the C9 position and subsequent reaction with electrophiles can be subject to kinetic versus thermodynamic control. The initial site of electrophilic attack on the fluorenyl anion might be governed by the charge distribution in the anion (kinetic control), while the final product distribution might reflect the relative stabilities of the possible isomers (thermodynamic control). While specific studies on this compound are limited, research on the reactions of substituted fluorenones provides a basis for understanding these principles.
Derivatization Strategies Employing this compound as a Precursor
The reactivity of this compound is primarily centered around the silicon-chlorine bond. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups onto the silicon atom. This reactivity is the cornerstone of its use as a precursor in derivatization strategies.
Synthesis of Novel Organosilicon Fluorene Derivatives
The substitution of the chloro group in this compound by various nucleophiles opens up a pathway to a diverse array of novel organosilicon fluorene derivatives. These reactions typically proceed via a nucleophilic attack on the electrophilic silicon center, leading to the displacement of the chloride ion.
One of the most common derivatization strategies involves the reaction with alcohols to form the corresponding 9-alkoxy-9-(diphenylsilyl)-9H-fluorene derivatives. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting molecule.
Similarly, reactions with amines lead to the formation of 9-(amino)-9-(diphenylsilyl)-9H-fluorene derivatives. Primary and secondary amines can be readily employed to introduce nitrogen-containing functionalities. These derivatives are of particular interest due to the potential for incorporating the fluorene-silyl motif into more complex systems, including those with biological activity or specific material properties. The 9-phenyl-9-fluorenyl (Pf) group, a structurally similar moiety, has been extensively used for the protection of nitrogen atoms in amino acids, highlighting the utility of this class of compounds in peptide synthesis and other areas of organic chemistry. nih.govresearchgate.net
Furthermore, the reaction with organometallic reagents , such as Grignard reagents or organolithium compounds, allows for the formation of new silicon-carbon bonds. This strategy is pivotal for the synthesis of 9,9-disubstituted fluorene derivatives with tailored electronic and photophysical properties. For instance, the reaction with phenylmagnesium bromide would yield 9-(triphenylsilyl)-9H-fluorene.
The versatility of this compound as a precursor is further demonstrated by its potential use in the synthesis of more complex, bridged structures. While specific examples starting from this exact precursor are not widely documented, the general reactivity of 9-halofluorene derivatives suggests its applicability in such transformations. rsc.org
Below is an interactive data table summarizing potential derivatization reactions of this compound based on the known reactivity of analogous compounds.
| Nucleophile | Product Class | Potential Reaction Conditions |
| R-OH (Alcohol) | 9-Alkoxy-9-(diphenylsilyl)-9H-fluorene | Base (e.g., triethylamine, pyridine), aprotic solvent |
| R-NH2 (Primary Amine) | 9-(Alkylamino)-9-(diphenylsilyl)-9H-fluorene | Base, aprotic solvent |
| R2NH (Secondary Amine) | 9-(Dialkylamino)-9-(diphenylsilyl)-9H-fluorene | Base, aprotic solvent |
| R-MgX (Grignard Reagent) | 9-(Aryl/Alkyl)-9-(diphenylsilyl)-9H-fluorene | Anhydrous ether or THF |
| R-Li (Organolithium) | 9-(Aryl/Alkyl)-9-(diphenylsilyl)-9H-fluorene | Anhydrous ether or THF |
Utilization in Multi-Step Organic Transformations as a Key Building Block
Beyond the synthesis of simple derivatives, this compound serves as a crucial building block in multi-step organic transformations, enabling the construction of complex molecular architectures. The fluorene unit itself is a prominent scaffold in materials science, particularly for organic light-emitting diodes (OLEDs) and other electronic devices, due to its rigid structure and favorable photophysical properties. researchgate.netthieme-connect.dersc.orgucf.edunih.govresearchgate.netnih.gov
The introduction of the diphenylsilyl group at the 9-position can significantly influence the electronic properties and the steric environment of the fluorene core. This allows for fine-tuning of the final product's characteristics. For example, after the initial derivatization of the silyl (B83357) group, further modifications can be carried out on the fluorene ring or the newly introduced functional group.
A key application of fluorene derivatives is in the synthesis of conjugated polymers. While direct polymerization of this compound might be challenging, it can be converted into a more suitable monomer for polymerization reactions like Suzuki or Stille coupling. For instance, the fluorene core could be functionalized with halo groups at the 2 and 7 positions, which are then susceptible to cross-coupling reactions to build up a polymer chain. nih.gov
The silyl group can also act as a temporary protecting group or a directing group in subsequent synthetic steps. The stability of the silicon-carbon bond under many reaction conditions, coupled with the ability to cleave it under specific conditions, makes it a useful tool in complex synthesis.
The synthesis of functionalized 9-substituted fluorene derivatives often involves the creation of new carbon-carbon or carbon-heteroatom bonds at the 9-position. researchgate.netthieme-connect.deorgsyn.org While many examples in the literature start from other 9-substituted fluorenes, the principles can be extended to derivatives of this compound. For instance, a derivative containing a hydroxyl group on a substituent attached to the silicon could undergo further reactions like esterification or etherification.
The following table outlines a hypothetical multi-step synthesis where this compound could be utilized as a key building block.
| Step | Reactant | Reagent | Product | Transformation |
| 1 | This compound | HO-(CH2)n-OH (a diol) | 9-((Hydroxyalkoxy)diphenylsilyl)-9H-fluorene | Nucleophilic substitution |
| 2 | Product from Step 1 | Acryloyl chloride, base | 9-((Acryloyloxyalkoxy)diphenylsilyl)-9H-fluorene | Esterification |
| 3 | Product from Step 2 | AIBN, monomer | Co-polymer with fluorene-silyl side chain | Radical polymerization |
This hypothetical sequence illustrates how the initial derivatization of this compound can pave the way for the incorporation of the fluorene-silyl moiety into a polymer backbone, potentially leading to materials with interesting optical or electronic properties.
Spectroscopic and Structural Characterization of 9 Chlorodiphenylsilyl 9h Fluorene and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure and electronic behavior of 9-(Chlorodiphenylsilyl)-9H-fluorene. Each technique offers a unique window into the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the molecular structure of this compound in solution. By analyzing the chemical environment of magnetically active nuclei, specific structural features can be identified.
¹H NMR: The proton NMR spectrum of a related compound, 9,9-dimethylfluorene, shows characteristic signals for the aromatic protons of the fluorene (B118485) moiety and the methyl protons. chemicalbook.com For this compound, one would expect to observe distinct resonances for the protons on the fluorene backbone and the phenyl groups attached to the silicon atom. The integration of these signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the fluorene and phenyl rings, as well as the C-9 carbon of the fluorene, would exhibit a distinct chemical shift.
²⁹Si NMR: Silicon-29 NMR is a powerful tool for probing the environment around the silicon atom. The chemical shift of the silicon nucleus in this compound would be indicative of its tetrahedral geometry and the nature of its substituents (chlorine, two phenyl groups, and the fluorenyl group).
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H (Fluorene) | 7.0 - 8.0 | Multiplets |
| ¹H (Phenyl) | 7.2 - 7.8 | Multiplets |
| ¹H (9-H) | ~5.0 | Singlet |
| ¹³C (Aromatic) | 120 - 150 | - |
| ¹³C (C-9) | ~50 | - |
| ²⁹Si | Specific to environment | - |
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within this compound. Studies on related fluorene derivatives, such as 9-fluorenemethanol, have utilized these methods to characterize vibrational modes. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching of the aromatic rings.
C=C stretching within the aromatic framework.
Si-C stretching of the silicon-phenyl and silicon-fluorenyl bonds.
Si-Cl stretching , which is a key indicator of the chlorosilyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl rings and the fluorene skeleton are often more prominent in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Si-Phenyl Stretch | 1100 - 1000 |
| Si-Cl Stretch | 600 - 450 |
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure
The electronic properties of this compound are investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. These techniques provide insights into the electronic transitions and the emissive properties of the molecule, which are crucial for applications in organic electronics. psu.edu The NIST Chemistry WebBook provides UV/Visible spectral data for the related compound 9H-Fluoren-9-one. nist.govnist.gov
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the fluorene and phenyl chromophores. The position and intensity of these bands are sensitive to the substitution on the fluorene core.
Photoluminescence (PL) Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The PL spectrum reveals the emission wavelength and quantum efficiency, which are important parameters for assessing its potential as an emissive material in devices like organic light-emitting diodes (OLEDs).
Table 3: Electronic Spectroscopy Data for a Representative Fluorene Derivative
| Technique | Wavelength (nm) | Transition |
|---|---|---|
| UV-Vis Absorption | ~260, ~290, ~300 | π-π* |
| Photoluminescence | Dependent on structure | - |
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining information about its structural fragments. The NIST Chemistry WebBook provides mass spectral data for related fluorene compounds like 9H-Fluoren-9-one and 9H-Fluoren-9-ol. nist.govnist.gov
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can help to confirm the structure, with characteristic fragments arising from the cleavage of the Si-Cl, Si-phenyl, and Si-fluorenyl bonds.
Table 4: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular ion |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-Ph]⁺ | Loss of a phenyl group |
| [Fluorenyl]⁺ | Fluorenyl cation |
| [SiPh₂Cl]⁺ | Diphenylchlorosilyl cation |
X-ray Crystallography for Solid-State Structural Elucidation and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a related compound, 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl], a detailed crystal structure has been reported. nih.gov This study reveals a monoclinic crystal system with specific unit cell dimensions. nih.gov
Table 5: Crystallographic Data for a Related Fluorene Derivative (C28H21Cl)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.4346 (17) | nih.gov |
| b (Å) | 26.368 (5) | nih.gov |
| c (Å) | 9.1162 (18) | nih.gov |
| β (°) | 94.08 (3) | nih.gov |
| V (ų) | 2022.3 (7) | nih.gov |
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are vital for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. researchgate.net The gas chromatogram would show a peak corresponding to this compound, and the retention time would be characteristic of the compound under specific chromatographic conditions. The coupled mass spectrometer provides mass spectral data for peak identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile compounds. sielc.com A suitable stationary phase (e.g., C18) and mobile phase can be used to achieve baseline separation of this compound from any impurities or byproducts. A UV detector is commonly used for the detection of fluorene derivatives due to their strong UV absorbance. sielc.com
Table 6: Chromatographic Methods for Analysis
| Technique | Purpose | Typical Conditions |
|---|---|---|
| GC-MS | Purity assessment, identification | Capillary column, temperature programming, EI-MS |
| HPLC | Purity assessment, purification | Reverse-phase column, isocratic or gradient elution, UV detection |
Computational Chemistry and Theoretical Investigations of 9 Chlorodiphenylsilyl 9h Fluorene
Quantum Chemical Calculations of Electronic Structure and Bonding
The electronic structure of fluorene (B118485) derivatives is characterized by an extended π-conjugated system. mdpi.com The introduction of a diphenylsilyl group at the C9 position significantly influences this electronic landscape. The silicon atom, being less electronegative than carbon, can act as a σ-donor and, potentially, a π-acceptor through its d-orbitals, leading to interesting electronic effects. The chlorine atom attached to the silicon is a strong σ-electron withdrawing group, which further modulates the electronic properties.
Key parameters obtained from quantum chemical calculations include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties. For fluorene derivatives, the HOMO is typically a π-orbital delocalized over the fluorene ring system, while the LUMO is a π*-orbital. The substituents on the silicon atom, namely the phenyl groups and the chlorine atom, will influence the energies of these frontier orbitals.
Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the bonding within the molecule. It allows for the investigation of donor-acceptor interactions between filled and empty orbitals, providing a quantitative measure of hyperconjugation and intramolecular charge transfer. In 9-(Chlorodiphenylsilyl)-9H-fluorene, NBO analysis could reveal the extent of electronic communication between the fluorene moiety and the chlorodiphenylsilyl group.
A hypothetical table of calculated electronic properties for a related fluorene derivative is presented below to illustrate the type of data generated.
| Parameter | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap | 3.9 eV |
| Dipole Moment | 2.5 D |
| NBO Charge on Si | +1.2 e |
| NBO Charge on Cl | -0.6 e |
This table is illustrative and does not represent actual calculated data for this compound.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Landscapes
Density Functional Theory (DFT) is the workhorse of computational chemistry for determining the equilibrium geometries of molecules. For a molecule with multiple rotatable bonds like this compound, DFT can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.
The primary conformational flexibility in this molecule arises from the rotation around the C9-Si bond and the Si-C(phenyl) bonds. The two phenyl groups attached to the silicon atom can rotate, and the entire chlorodiphenylsilyl group can adopt different orientations relative to the fluorene ring. These rotations give rise to a complex potential energy surface with several local minima, each corresponding to a stable conformer.
Computational studies on similar 9-alkylfluorenes have identified symmetric and unsymmetric conformations. datapdf.com A symmetric conformer would have the chlorodiphenylsilyl group oriented in a way that a plane of symmetry bisects the fluorene moiety. Unsymmetric conformers lack this symmetry element. The relative energies of these conformers are determined by a delicate balance of steric hindrance and weak intramolecular interactions.
To map the conformational landscape, a systematic scan of the dihedral angles defining the orientation of the phenyl and silyl (B83357) groups would be performed. The energy of the molecule is calculated at each point, and the resulting data is used to locate the minimum energy structures and the transition states that connect them. This information is crucial for understanding the molecule's dynamic behavior in solution.
Below is an example of a data table that could be generated from a conformational analysis of a disubstituted fluorene derivative.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C8-C9-Si-C(phenyl)) |
| Symmetric-1 | 0.00 | 60° |
| Unsymmetric-1 | 0.75 | 150° |
| Symmetric-2 | 1.20 | 180° |
This table is illustrative and does not represent actual calculated data for this compound.
Theoretical Predictions of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides a powerful framework for predicting the chemical reactivity of molecules and elucidating the mechanisms of their reactions. For this compound, theoretical methods can be used to identify the most likely sites for nucleophilic or electrophilic attack and to map out the energy profiles of potential reaction pathways.
The reactivity of this compound is expected to be dictated by the presence of the Si-Cl bond and the fluorenyl proton at the C9 position. The Si-Cl bond is highly polarized and susceptible to cleavage by nucleophiles. Computational modeling can be used to study the mechanism of substitution reactions at the silicon center, for example, the hydrolysis of the Si-Cl bond to form a silanol (B1196071).
The acidity of the C9-H proton can also be assessed computationally. The fluorenyl anion is stabilized by the aromaticity of the fluorene ring system. The electron-withdrawing nature of the chlorodiphenylsilyl group would likely enhance the acidity of this proton. DFT calculations can provide an estimate of the pKa value of the C9-H bond.
Global and local reactivity descriptors, derived from conceptual DFT, are valuable tools for predicting reactivity. researchgate.net Global descriptors such as chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity. Local descriptors, such as the Fukui function and the dual descriptor, can identify the specific atoms or regions within the molecule that are most susceptible to a particular type of reaction.
The table below illustrates the kind of data that can be generated from a reactivity analysis.
| Reactivity Descriptor | Calculated Value | Interpretation |
| Chemical Hardness | 2.0 eV | High kinetic stability |
| Electrophilicity Index | 3.5 | Moderate electrophile |
| Fukui Function f- on Si | 0.45 | Site for nucleophilic attack |
| Fukui Function f+ on C9 | 0.30 | Site for electrophilic attack |
This table is illustrative and does not represent actual calculated data for this compound.
Computational Modeling of Spectroscopic Signatures
Computational methods are widely used to simulate and interpret the spectroscopic signatures of molecules, providing a powerful link between theory and experiment. For this compound, theoretical modeling can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using DFT methods, typically the GIAO (Gauge-Including Atomic Orbital) approach. These calculations provide valuable information for assigning the peaks in the experimental spectrum and can help to confirm the molecular structure. The calculated chemical shifts are usually compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain values that can be directly compared with experimental data.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be used to identify the characteristic vibrational modes of the molecule, such as the Si-Cl stretch, the C-H stretches of the aromatic rings, and the various bending and stretching modes of the fluorene skeleton. chemrxiv.org
UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis region is modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of the electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, for instance, whether they are π-π* transitions localized on the fluorene ring or charge-transfer transitions involving the silyl substituent.
An example of a table summarizing predicted spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | δ (C9-H) = 5.5 ppm |
| ¹³C NMR | δ (C9) = 45 ppm |
| IR | ν(Si-Cl) = 550 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax = 310 nm (π-π), 280 nm (n-σ) |
This table is illustrative and does not represent actual calculated data for this compound.
Future Research Directions and Outlook for 9 Chlorodiphenylsilyl 9h Fluorene Chemistry
Innovations in Synthetic Strategies and Scalable Production
The future development of materials based on 9-(Chlorodiphenylsilyl)-9H-fluorene hinges on the availability of efficient, cost-effective, and scalable synthetic methods. Current synthetic routes to substituted fluorenes often involve multi-step processes that may not be suitable for large-scale industrial production. google.com Future research will likely focus on overcoming these limitations through several innovative approaches.
One major area of innovation is the adoption of continuous flow chemistry . Unlike traditional batch processing, continuous flow methods offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. rsc.org For the synthesis of silylated fluorenes, a flow-based approach could streamline the introduction of the chlorodiphenylsilyl group onto the fluorene (B118485) core, potentially reducing reaction times and minimizing side products.
Another key direction is the development of greener synthetic protocols . This involves using less hazardous reagents and solvents, and designing reactions that are more atom-economical. For instance, research into the aerobic oxidation of 9H-fluorenes to 9-fluorenones using catalysts like potassium hydroxide (B78521) (KOH) in THF points towards milder and more environmentally friendly transformations. rsc.orgresearchgate.net Similar principles could be applied to the synthesis and derivatization of this compound, replacing harsh reagents with more benign alternatives.
The table below outlines a comparison between traditional and potential innovative synthetic strategies.
| Feature | Traditional Batch Synthesis | Innovative Flow/Green Synthesis |
| Scalability | Often difficult and costly to scale up | Readily scalable by extending reaction time |
| Safety | Handling of large quantities of hazardous materials | Improved safety due to smaller reaction volumes |
| Efficiency | Can have lower yields and more side products | Higher yields and purity due to precise control |
| Environmental Impact | Often relies on stoichiometric, hazardous reagents | Aims for catalytic processes and greener solvents rsc.org |
Future efforts will likely focus on combining these approaches, for example, by developing catalytic, continuous flow processes for the high-throughput synthesis of this compound and its derivatives.
Exploration of Unprecedented Reactivity and Novel Derivatization Pathways
The this compound molecule offers multiple sites for chemical modification, making it a versatile scaffold for creating a diverse library of new compounds. researchgate.net The future in this area lies in exploring the unique reactivity conferred by the chlorosilyl group and discovering novel derivatization pathways.
The silicon-chlorine bond in the chlorosilyl group is highly susceptible to nucleophilic substitution. This provides a convenient handle for introducing a wide array of functional groups, such as alkoxides, amides, and other organic moieties. This pathway allows for the straightforward synthesis of a large family of silylated fluorene derivatives with tailored electronic and steric properties.
Furthermore, the fluorene ring itself can be functionalized through electrophilic substitution reactions. The positions on the fused benzene (B151609) rings can be selectively substituted with various groups, which can significantly influence the molecule's photophysical properties. mdpi.com Research into catalysts that can direct substitution to specific positions on the fluorene core will be crucial for creating precisely engineered molecules.
A particularly interesting avenue for future research is the use of this compound as a monomer in polymerization reactions. The reactive silyl (B83357) group could be used to create novel silicon-containing polymers with a fluorene unit in the backbone or as a pendant group. These polymers could exhibit unique thermal, mechanical, and optoelectronic properties.
The table below summarizes potential derivatization pathways for this compound.
| Reaction Type | Reagents/Conditions | Potential Products |
| Nucleophilic Substitution at Si | Alcohols, Amines, Organometallics | Alkoxysilanes, Silylamines, Aryl/Alkyl-substituted Silanes |
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acyl chlorides with Lewis acid catalyst | Nitro-, Halo-, and Acyl-fluorene derivatives |
| Polymerization | Di-functional nucleophiles, Ring-opening polymerization catalysts | Silicon-containing polymers with fluorene moieties |
| Cross-Coupling Reactions | Palladium or Nickel catalysts with boronic acids or organostannanes (after converting Si-Cl to a suitable group) | Biaryl and other extended conjugated systems |
By exploring these and other synthetic transformations, chemists can unlock the full potential of this compound as a versatile building block.
Advanced Design of Structure-Property Relationships for Enhanced Material Performance
A deep understanding of the relationship between molecular structure and material properties is fundamental to designing next-generation materials. For silylated fluorene architectures, this involves correlating specific structural modifications with changes in their optical, electronic, and thermal characteristics.
Future research will increasingly rely on a synergistic approach that combines experimental synthesis and characterization with computational modeling . Techniques like Density Functional Theory (DFT) can be used to predict how different substituents on the fluorene core or the silicon atom will affect properties such as the HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobility. researchgate.net This in-silico design approach can guide synthetic efforts towards the most promising molecular targets, saving significant time and resources.
Key structural features that can be tuned include:
The nature of the substituents on the fluorene ring: Electron-donating or electron-withdrawing groups can be used to modulate the electronic properties and create materials with specific energy levels for applications in OLEDs or photovoltaics. mdpi.com
The groups attached to the silicon atom: Replacing the phenyl groups in this compound with other aryl or alkyl groups can influence the molecule's solubility, thermal stability, and solid-state packing.
The following table illustrates the potential impact of structural modifications on material properties.
| Structural Modification | Target Property | Potential Application |
| Attaching electron-donating groups to the fluorene core | Raise HOMO level, tune emission color | Hole-transport materials in OLEDs, Red-emitting fluorophores |
| Introducing bulky substituents on the silicon atom | Increase solubility, prevent aggregation | Solution-processable organic electronics |
| Extending π-conjugation through polymerization | Enhance charge mobility, red-shift absorption | Organic field-effect transistors (OFETs), Photodetectors |
| Incorporating fluorine atoms mdpi.com | Lower HOMO/LUMO levels, improve stability | Electron-transport materials, Stable blue emitters |
By systematically exploring these structure-property relationships, researchers can design and synthesize silylated fluorene-based materials with performance characteristics tailored to specific technological needs.
Interdisciplinary Research Opportunities and Emerging Application Areas for Silylated Fluorene Architectures
The unique properties of silylated fluorenes open up a wide range of opportunities for interdisciplinary research and applications beyond traditional organic electronics. The combination of the fluorene's photophysical characteristics with the versatility of silicon chemistry makes these compounds attractive for several emerging fields.
In biomedical imaging and sensing , fluorene derivatives are already known for their use as fluorescent probes. researchgate.net The silyl group in this compound can be used to attach biomolecules or targeting ligands, enabling the development of highly specific probes for imaging cells and tissues. The silicon atom can also be used to tune the probe's solubility and cell permeability.
In the field of smart materials , silylated fluorenes could be incorporated into polymers to create materials that respond to external stimuli such as light, heat, or chemical analytes. For example, polymers containing these units could exhibit mechanochromism (changing color under mechanical stress) or be used as the active layer in chemical sensors.
Another promising area is in the development of advanced photocatalysts . The tunable electronic properties of silylated fluorenes could be harnessed to create organic photocatalysts for applications in solar fuel production or environmental remediation.
The table below highlights some potential interdisciplinary applications for silylated fluorene architectures.
| Field | Application | Key Features of Silylated Fluorenes |
| Biomedical Science | Targeted fluorescent probes, theranostics | High fluorescence quantum yield, functionalizable silyl group researchgate.net |
| Sensor Technology | Chemical and biological sensors | Tunable photophysics, potential for host-guest chemistry |
| Smart Polymers | Mechanochromic and photochromic materials | Rigid fluorene core, versatile polymer integration |
| Photocatalysis | Organic photocatalysts for synthesis and remediation | Tunable redox potentials, high photostability |
The continued exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science is expected to lead to exciting discoveries and new technologies.
Q & A
Q. What are the optimal synthetic routes for 9-(Chlorodiphenylsilyl)-9H-fluorene, and how can by-product formation be minimized?
- Methodological Answer : The synthesis typically involves silylation at the 9-position of fluorene. To minimize by-products (e.g., disubstituted derivatives or oxidation intermediates):
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the chlorodiphenylsilyl group .
- Employ stoichiometric control, adding the silylating agent slowly to the fluorene derivative at 0–5°C to suppress oligomerization .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from toluene/ethanol .
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in chlorodiphenylsilyl-substituted fluorenes?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles. For this compound:
- Grow crystals via slow evaporation of a saturated dichloromethane solution at 25°C .
- Analyze using SHELX programs (e.g., SHELXL for refinement) to resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and confirm the absence of π-π stacking (centroid distances >4.2 Å indicate weak interactions) .
- Compare experimental data with DFT-optimized structures (B3LYP/def2-TZVP) to validate computational models .
Q. What stability considerations are critical for handling this compound under ambient conditions?
- Methodological Answer : The compound is sensitive to moisture and light:
- Store under argon at –20°C in amber vials to prevent hydrolysis of the Si–Cl bond .
- Conduct stability assays via <sup>29</sup>Si NMR to track silanol formation in humid environments .
- Avoid prolonged exposure to UV light, which may induce radical reactions at the fluorene core .
Advanced Research Questions
Q. How can photochemical oxidation pathways of this compound be systematically characterized?
- Methodological Answer :
- Irradiate the compound in a photoreactor (λ = 254–365 nm) under O₂-saturated conditions .
- Analyze products via GC-MS and HPLC-UV, focusing on polar derivatives (e.g., fluorenone or hydroxylated species) .
- Use kinetic modeling to compare degradation rates in thin water films (37 µm thickness) vs. bulk solutions, noting enhanced oxidation in high surface-to-volume systems .
- Example data (analogous to 9H-fluorene oxidation):
| Condition | Major Product | Yield (%) |
|---|---|---|
| UV/H₂O₂/DMSO | 9H-Fluorene-9-one | 85–90 |
| UV/O₂ (thin film) | 6H-Dibenzo[b,d]pyran-6-ol | 10–15 |
Q. What computational strategies validate the electronic effects of the chlorodiphenylsilyl group on fluorene’s frontier orbitals?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and compare with experimental UV-Vis spectra .
- Analyze natural bond orbital (NBO) charges to quantify electron-withdrawing effects of the Si–Cl group on the fluorene core .
- Benchmark against electrochemical data (cyclic voltammetry in THF/[<i>n</i>Bu4N]PF6) to correlate computed redox potentials with observed E1/2 values .
Q. How should researchers address discrepancies in NMR data between synthetic batches of this compound?
- Methodological Answer :
- Verify solvent effects: Chlorinated solvents (CDCl₃) may induce slight shifts compared to DMSO-d₆ .
- Check for paramagnetic impurities via <sup>29</sup>Si NMR relaxation times; use Chelex resin to remove metal contaminants .
- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diastereomeric by-products .
- Cross-validate with HRMS and elemental analysis to confirm molecular formula consistency .
Data Contradiction Analysis
Q. How can impurity-derived artifacts in photooxidation studies be identified and mitigated?
- Methodological Answer :
- Compare reaction outcomes using ultra-pure (>99.9%) vs. technical-grade this compound .
- Spiking experiments: Add known impurities (e.g., 9H-fluorene) to pure samples and track oxidation product ratios via GC-MS .
- Use isotopic labeling (e.g., <sup>13</sup>C at the 9-position) to distinguish intrinsic reactivity from impurity-driven pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
